REACTION_SMILES
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[C:1](#[CH:2])[C:3]1([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cl:11][C:12](=[O:13])[O:14][CH3:15].[Na:10].[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[C:1](#[CH:2])[C:3]1([O:9][C:12](=[O:13])[O:14][CH3:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC1(O)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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C#CC1(OC(=O)OC)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |